N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide
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Overview
Description
N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide typically involves the reaction of 2-heptadecyl-4,5-dihydro-1H-imidazole with an appropriate octanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or column chromatography to remove impurities and obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The alkyl chains can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), electrophiles (alkyl halides).
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted alkyl derivatives.
Scientific Research Applications
N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized as a surfactant and corrosion inhibitor in various industrial applications.
Mechanism of Action
The mechanism of action of N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide involves its interaction with biological membranes. The long hydrophobic alkyl chains allow the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial and antifungal applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Heptadecyl-4,5-dihydro-1H-imidazole
- 2-(Heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethanol
- N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octadecanamide
Uniqueness
N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide is unique due to its specific combination of long alkyl chains and imidazole ring, which imparts distinct amphiphilic properties. This makes it particularly effective as a surfactant and in disrupting biological membranes, setting it apart from other similar compounds .
Properties
CAS No. |
126115-49-9 |
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Molecular Formula |
C30H59N3O |
Molecular Weight |
477.8 g/mol |
IUPAC Name |
N-[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethyl]octanamide |
InChI |
InChI=1S/C30H59N3O/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-20-21-23-29-31-25-27-33(29)28-26-32-30(34)24-22-19-8-6-4-2/h3-28H2,1-2H3,(H,32,34) |
InChI Key |
JNRCVPPSKWWTAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NCCN1CCNC(=O)CCCCCCC |
Origin of Product |
United States |
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